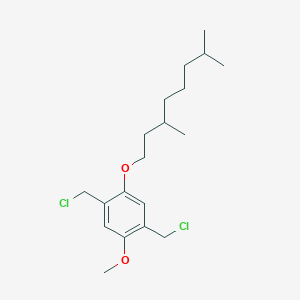

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene

Vue d'ensemble

Description

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is an organic compound that belongs to the class of substituted benzenes This compound features a benzene ring substituted with chloromethyl, dimethyloctyloxy, and methoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene typically involves multiple steps:

Starting Materials: The synthesis begins with a benzene derivative that has suitable functional groups for further modification.

Alkylation: The dimethyloctyloxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Methoxylation: The methoxy group is typically introduced via a methylation reaction using methanol and a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The chloromethyl groups can be hydrolyzed to form alcohols.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a benzylamine derivative.

Applications De Recherche Scientifique

Gilch Polymerization

One of the primary applications of 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is in the synthesis of poly(phenylene vinylene) derivatives via Gilch polymerization. This method involves the use of potassium tert-butoxide as a base to initiate polymerization, resulting in high molecular weight polymers with enhanced solubility and film-forming properties .

Key Findings:

- The polymer synthesized from this compound exhibits similar electronic behavior to other known polymers like MEH-PPV but with superior solubility due to the branched alkyloxy substituents .

- The molecular weight of the resulting polymers can be controlled by varying reaction conditions such as temperature and solvent choice .

Electroluminescent Characteristics

Research has demonstrated that polymers derived from this compound exhibit promising electroluminescent properties when used in OLEDs. The incorporation of ether substituents enhances the emission characteristics, making these materials suitable for applications in display technologies .

Case Study: OLED Performance

- A study showcased the performance of OLEDs fabricated using these polymers, revealing high efficiency and brightness levels compared to traditional materials .

- The absorption spectra indicate a broad range of light absorption, which is beneficial for maximizing device efficiency.

Photovoltaic Applications

The material's properties also make it an excellent candidate for organic photovoltaic (OPV) cells. The tunability of its optical properties allows for optimization in light absorption and charge transport within the active layer of solar cells .

Table 2: Performance Metrics of OPV Cells

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (%) | Up to 8% |

| Open Circuit Voltage (V) | 0.9 - 1.0 |

| Short Circuit Current (mA/cm²) | Variable |

Mécanisme D'action

The mechanism of action of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(chloromethyl)benzene: Lacks the dimethyloctyloxy and methoxy groups.

2-(3,7-Dimethyloctyloxy)-5-methoxybenzene: Lacks the chloromethyl groups.

1,4-Dimethoxybenzene: Lacks the chloromethyl and dimethyloctyloxy groups.

Activité Biologique

1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is a chemical compound that has garnered attention in the fields of organic electronics and polymer science. Its unique structure, characterized by both chloromethyl and alkoxy groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry and material science.

Chemical Structure

The compound can be represented as follows:

Its structure includes:

- Chloromethyl groups : Potentially reactive sites for further chemical modifications.

- Alkoxy side chains : Contributing to solubility and potentially influencing biological interactions.

Synthesis

The synthesis of this compound typically involves a chloromethylation reaction. The process has been detailed in various literature sources, emphasizing the use of paraformaldehyde and hydrochloric acid in acetic anhydride to yield the final product with a high degree of purity .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bis(chloromethyl) compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization, leading to apoptosis in cancer cells .

- Case Study : A comparative analysis of structurally related compounds demonstrated that those with similar chloromethyl functionalities exhibited IC50 values in the low micromolar range against B16 melanoma cells, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

The presence of chloromethyl groups is often associated with enhanced antimicrobial activity. Compounds featuring these groups have been tested against various bacterial strains, showing promising results.

- Research Findings : In vitro tests revealed that derivatives of 1,4-bis(chloromethyl) compounds displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those for conventional antibiotics .

Data Table: Biological Activity Overview

| Biological Activity | Test Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | B16 Melanoma | <10 | |

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thus inhibiting cell division.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chloromethylated compounds can induce oxidative stress in cells, leading to apoptosis.

- Membrane Disruption : The hydrophobic nature of the alkoxy chains may facilitate interaction with cellular membranes, enhancing permeability and disrupting cellular integrity.

Propriétés

IUPAC Name |

1,4-bis(chloromethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30Cl2O2/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15H,5-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOCNKYNECKGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174097-33-7 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2-[(3,7-dimethyloctyl)oxy]-5-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174097-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50408714 | |

| Record name | 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174097-32-6 | |

| Record name | 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(chloromethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.